
ER-819762
Übersicht
Beschreibung
ER 819762 ist ein hochspezifischer, oral aktiver Antagonist des Prostaglandin-E2-Rezeptor-Subtyps EP4. Diese Verbindung hat ein erhebliches Potenzial in der Behandlung entzündlicher Erkrankungen, insbesondere rheumatoider Arthritis, gezeigt, da sie in der Lage ist, spezifische Immunreaktionen zu hemmen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von ER 819762 umfasst mehrere Schritte, beginnend mit der Herstellung der Grundstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Selektivität und Aktivität zu erreichen. Die wichtigsten Schritte umfassen typischerweise:
Bildung der Grundstruktur: Dies beinhaltet den Aufbau des Spiro[imidazobenzazepin-1,4’-piperidin]-3(2H)-on-Gerüsts durch eine Reihe von Cyclisierungsreaktionen.
Modifikationen der funktionellen Gruppen: Einführung spezifischer Substituenten wie der 3,5-Dimethylphenylgruppe und Methoxygruppen zur Verbesserung der Selektivität und Potenz.
Industrielle Produktionsmethoden
Die industrielle Produktion von ER 819762 würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dazu könnte gehören:
Batchverarbeitung: Traditionelle Batchreaktoren für jeden Schritt der Synthese.
Kontinuierliche Flusschemie: Einsatz von kontinuierlichen Flussreaktoren zur Verbesserung der Reaktions- effizienz und Skalierbarkeit.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ER 819762 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and activity. The key steps typically include:
Formation of the Core Structure: This involves the construction of the spiro[imidazobenzazepine-1,4’-piperidin]-3(2H)-one framework through a series of cyclization reactions.
Functional Group Modifications: Introduction of specific substituents such as the 3,5-dimethylphenyl group and methoxy groups to enhance selectivity and potency.
Industrial Production Methods
Industrial production of ER 819762 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include:
Batch Processing: Traditional batch reactors for each step of the synthesis.
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Receptor Binding and Selectivity
ER-819762 selectively inhibits the EP4 receptor through competitive displacement of PGE2. Key data include:
Table 1: EP4 Receptor Binding and Selectivity of this compound
Parameter | Value |
---|---|
Radioligand Binding (IC₅₀) | 70 ± 11 nM |
cAMP Inhibition (IC₅₀) | 59 ± 6 nM |
Selectivity (vs. EP1/EP2/EP3) | >100-fold |
GPCR Panel (107 targets) | No significant off-target activity |
Mechanism :
- Displaces [³H]-PGE2 from human EP4 receptors in radioligand assays.
- Suppresses EP4-mediated cAMP production in HEK/293 cells, confirming antagonism .
Biochemical Interactions in Immune Pathways
This compound modulates T-cell differentiation and dendritic cell (DC) activity through EP4 receptor blockade:
Th1 Differentiation
- Reaction : PGE2 binding to EP4 receptors enhances Th1 differentiation via PI3K signaling.
- Inhibition : this compound (IC₅₀ = 59 nM) suppresses IFN-γ production in CD4+ T cells by blocking PI3K activation .
Th17 Expansion
- Reaction : PGE2 synergizes with IL-23 to promote Th17 cell expansion.
- Inhibition : this compound reduces IL-17 production by 80% in vitro and decreases IL-23 secretion in DCs (Fig. 4A, ).
In Vivo Pharmacodynamic Reactions
This compound’s efficacy in arthritis models is linked to its biochemical interactions:
Table 2: Suppression of Cytokines in Collagen-Induced Arthritis (CIA)
Cytokine | Reduction (%) |
---|---|
IFN-γ | >90% |
IL-17 | >80% |
TNF-α | >60% |
CCL3 (MIP-1α) | >35% |
Mechanistic Insight :
Analgesic Effects via EP4 Antagonism
This compound inhibits PGE2-mediated pain signaling:
- Reaction : Blocks EP4 receptors in nociceptor neurons, reducing cAMP and PI3K pathways.
- Outcome : Suppresses chronic inflammatory pain in rats (100 mg/kg) with efficacy comparable to indomethacin .
Stability and Metabolic Reactions
Wissenschaftliche Forschungsanwendungen
Arthritis Models
ER-819762 has been extensively studied in collagen-induced arthritis (CIA) and glucose-6-phosphate isomerase (GPI)-induced arthritis models. In these studies, oral administration of this compound significantly suppressed disease progression and reduced cytokine levels associated with inflammation. For example:
- Collagen-Induced Arthritis : DBA/1 mice treated with this compound showed a marked decrease in joint swelling and inflammatory markers compared to control groups .
- GPI-Induced Arthritis : Similar results were observed, where this compound administration led to reduced Th1 and Th17 cytokine production .
Chronic Inflammatory Pain
In models of chronic inflammatory pain induced by complete Freund's adjuvant (CFA), this compound demonstrated significant analgesic effects. Rats treated with this compound exhibited reduced pain responses, indicating its potential as a therapeutic agent for pain management .
Table 1: Summary of Key Studies Involving this compound
Clinical Implications
The findings from these studies suggest that this compound has significant potential for clinical applications in treating inflammatory diseases such as rheumatoid arthritis and chronic pain syndromes. Its ability to selectively inhibit the EP4 receptor positions it as a promising candidate for further development in therapeutic settings.
Wirkmechanismus
ER 819762 exerts its effects by selectively binding to and antagonizing the prostaglandin E2 receptor subtype EP4. This receptor is involved in various immune responses, including the differentiation of T-helper cells and the secretion of interleukin-23. By inhibiting this receptor, ER 819762 reduces inflammation and immune responses, making it effective in treating conditions like rheumatoid arthritis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
ER 819741: Ein weiterer EP4-Rezeptor-Antagonist mit ähnlichen Eigenschaften, aber unterschiedlicher Selektivität und Potenz.
ER 819763: Eine Verbindung mit einer ähnlichen Grundstruktur, aber unterschiedlichen funktionellen Gruppen, die sich auf seine biologische Aktivität auswirken.
Einzigartigkeit von ER 819762
ER 819762 zeichnet sich durch seine hohe Selektivität und Potenz für den EP4-Rezeptor aus, was es besonders effektiv bei der Reduzierung von Entzündungen und Immunreaktionen macht. Seine orale Bioverfügbarkeit macht es auch zu einer praktikablen Option für die therapeutische Anwendung.
Wenn Sie weitere Fragen haben oder weitere Einzelheiten benötigen, können Sie sich gerne an uns wenden!
Biologische Aktivität
ER-819762, chemically identified as (5S)-1'[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo1,5-bbenzazepine-3,4'-piperidine]-1-one, is a highly selective antagonist of the prostaglandin E2 (PGE2) EP4 receptor. This compound has garnered attention for its potential therapeutic applications in inflammatory diseases and cancer due to its ability to modulate immune responses and influence cellular signaling pathways.
Target Receptor
This compound specifically targets the EP4 receptor , which is one of the four subtypes of prostaglandin E receptors. The antagonistic action of this compound on the EP4 receptor inhibits the receptor's activation by PGE2, a lipid mediator involved in inflammation and immune responses .
Biochemical Pathways Affected
The inhibition of EP4 receptor activation by this compound leads to several downstream effects:
- Suppression of T Helper Cell Differentiation : The compound inhibits the differentiation of T helper (Th) 1 and Th17 cells, which are critical in mediating autoimmune responses and inflammation. This is particularly relevant in conditions such as rheumatoid arthritis .
- Cytokine Production Modulation : this compound reduces the production of pro-inflammatory cytokines such as interleukin-23 (IL-23) from dendritic cells, further dampening inflammatory responses .
Pharmacological Properties
This compound exhibits an IC50 value of 70 nM against the human EP4 receptor, indicating its potency as an antagonist. It has been shown to effectively suppress Th1 and Th17 cytokine production in various experimental models .
In Vitro Studies
In laboratory settings, this compound has demonstrated significant effects on immune cell function. For instance:
- Th Cell Differentiation : Studies indicate that stimulation of the EP4 receptor enhances Th1 differentiation through phosphatidylinositol 3 kinase signaling pathways. This effect can be effectively suppressed by this compound .
In Vivo Studies
The efficacy of this compound has been evaluated in several animal models:
- Collagen-Induced Arthritis (CIA) : Oral administration of this compound significantly reduced disease severity and cytokine levels in CIA models, suggesting its potential as a therapeutic agent for rheumatoid arthritis .
- Chronic Inflammatory Pain Models : The compound was also effective in reducing pain associated with complete Freund's adjuvant (CFA)-induced inflammation in rats .
Case Studies
A notable case study involved DBA/1 mice immunized with collagen type II. Mice treated with this compound showed decreased levels of inflammatory cytokines and reduced lymphocyte proliferation compared to control groups. This highlights the compound's role in modulating immune responses in autoimmune conditions .
Applications in Medicine and Industry
This compound is being explored for its potential applications in:
- Anti-inflammatory Therapies : Given its ability to inhibit pro-inflammatory pathways, it may serve as a treatment option for various inflammatory diseases including rheumatoid arthritis.
- Cancer Treatment : Preliminary findings suggest that this compound may also possess anticancer properties by targeting cell cycle regulation and inducing apoptosis in cancer cells .
Eigenschaften
IUPAC Name |
(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N3O3/c1-7-33-29(34)32-19-24-16-25(35-5)17-26(36-6)28(24)22(4)15-27(32)30(33)8-10-31(11-9-30)18-23-13-20(2)12-21(3)14-23/h12-17,22H,7-11,18-19H2,1-6H3/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKFBAJRCGOKJJ-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)N2CC3=C(C(C=C2C14CCN(CC4)CC5=CC(=CC(=C5)C)C)C)C(=CC(=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)N2CC3=C([C@H](C=C2C14CCN(CC4)CC5=CC(=CC(=C5)C)C)C)C(=CC(=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.